Home > Products > Screening Compounds P95397 > KRAS G12C inhibitor 45
KRAS G12C inhibitor 45 -

KRAS G12C inhibitor 45

Catalog Number: EVT-12555052
CAS Number:
Molecular Formula: C32H33F2N5O5S
Molecular Weight: 637.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 45, also known as compound K45, is a novel therapeutic agent designed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The KRAS gene encodes a protein that plays a critical role in cell signaling pathways that control cell growth and division. Mutations in this gene, especially the G12C variant, lead to constitutive activation of the KRAS protein, contributing to oncogenesis. The development of specific inhibitors targeting this mutation represents a significant advancement in cancer therapy.

Source

The discovery and development of KRAS G12C inhibitors have been driven by extensive research in medicinal chemistry and molecular biology. Initial studies focused on understanding the structural biology of KRAS and identifying potential binding sites for small molecules. The compound K45 was identified through virtual screening and optimization processes aimed at enhancing efficacy and selectivity against the mutant form of KRAS.

Classification

KRAS G12C inhibitor 45 falls under the category of covalent inhibitors, specifically targeting the cysteine residue at position 12 of the KRAS protein. These inhibitors are designed to form irreversible bonds with the mutant protein, thereby locking it in an inactive state and preventing downstream signaling that promotes tumor growth.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 45 involves several key steps:

  1. Design and Virtual Screening: Utilizing computational methods to identify potential small molecule candidates that can interact with the KRAS G12C protein.
  2. Chemical Synthesis: Following the identification of promising candidates, a series of chemical reactions are performed to construct the desired compound. This typically involves:
    • Formation of key functional groups that can interact with the cysteine thiol.
    • Optimization of pharmacokinetic properties through modifications to enhance solubility and bioavailability.
  3. Purification and Characterization: The synthesized compound is purified using techniques such as chromatography, followed by characterization using Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure.

Technical Details

The synthesis may involve reactions such as Michael addition, where the thiol group of cysteine attacks an electrophilic center within the inhibitor structure, leading to covalent bond formation. The specific synthetic route for K45 has not been detailed in public literature but follows established methodologies for similar compounds.

Molecular Structure Analysis

Structure

KRAS G12C inhibitor 45 is characterized by a unique molecular structure designed to fit into the switch-II pocket of the KRAS protein. This pocket is critical for its interaction with guanosine triphosphate and guanosine diphosphate, which regulate its activity.

Data

  • Molecular Formula: The exact molecular formula for K45 would depend on its specific chemical structure.
  • Molecular Weight: Typically calculated based on its constituent atoms.
  • 3D Structure: Computational modeling may be used to visualize how K45 interacts with KRAS G12C at an atomic level.
Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves covalent bonding between the inhibitor and the cysteine residue at position 12 on the KRAS G12C protein:

  1. Michael Addition: The thiol group of cysteine attacks an electrophilic center on K45.
  2. Formation of a Stable Adduct: This results in a stable covalent bond that prevents KRAS from transitioning to its active form.

Technical Details

Kinetic studies often utilize stopped-flow spectroscopy to analyze the binding kinetics of K45 with KRAS G12C, allowing researchers to measure reaction rates and affinities under various conditions.

Mechanism of Action

Process

The mechanism by which KRAS G12C inhibitor 45 exerts its effects involves several steps:

  1. Binding: The inhibitor binds covalently to the cysteine residue on KRAS G12C when it is in its inactive GDP-bound state.
  2. Inhibition: This binding locks KRAS in an inactive conformation, effectively reducing its ability to engage with guanosine triphosphate and activate downstream signaling pathways.
  3. Downstream Effects: As a result, cell proliferation and survival signals are diminished, leading to reduced tumor growth.

Data

Studies indicate that inhibitors like K45 can achieve high binding affinities (often in the nanomolar range) for their target, demonstrating their potential effectiveness in clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics are crucial for bioavailability; modifications may be made during synthesis to improve solubility in biological fluids.

Chemical Properties

  • Stability: Stability under physiological conditions is essential; K45 must remain intact long enough to exert its therapeutic effects.
  • Reactivity: The reactivity profile must be carefully evaluated to avoid off-target effects or toxicity.
Applications

Scientific Uses

KRAS G12C inhibitor 45 is primarily being investigated for its potential use in treating cancers harboring the KRAS G12C mutation, particularly non-small cell lung cancer. Clinical trials are ongoing to assess its efficacy and safety profile compared to existing therapies.

In addition to direct therapeutic applications, research into K45 contributes valuable insights into drug design principles targeting challenging oncogenic mutations, paving the way for future developments in precision oncology.

This comprehensive analysis underscores the significance of KRAS G12C inhibitors like compound K45 in advancing cancer treatment strategies aimed at previously "undruggable" targets.

Properties

Product Name

KRAS G12C inhibitor 45

IUPAC Name

4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-methylsulfonyl-6-propan-2-ylphenyl)pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C32H33F2N5O5S

Molecular Weight

637.7 g/mol

InChI

InChI=1S/C32H33F2N5O5S/c1-7-26(41)37-15-19(5)38(16-18(37)4)30-21-14-23(34)28(27-22(33)11-9-12-24(27)40)35-31(21)39(32(42)36-30)29-20(17(2)3)10-8-13-25(29)45(6,43)44/h7-14,17-19,40H,1,15-16H2,2-6H3/t18-,19+/m1/s1

InChI Key

DVYNJKUHECHEDC-MOPGFXCFSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.